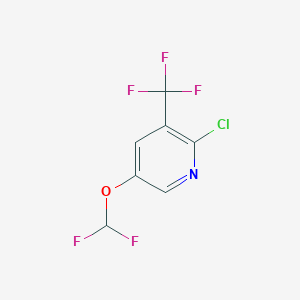
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with a complex structure that includes chlorine, fluorine, and pyridine components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation and fluorination reactions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and specialized equipment to handle the reactive intermediates and by-products. The exact methods used in industrial settings are often closely guarded trade secrets .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Addition Reactions: Adding new atoms or groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions may produce different oxidized forms of the compound .
Scientific Research Applications
2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Detailed studies are often required to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Chloro-5-(trifluoromethyl)aniline
- 2’-Chloro-5’-(trifluoromethyl)acetophenone
Uniqueness
What sets 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H3ClF5NO |
|---|---|
Molecular Weight |
247.55 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5NO/c8-5-4(7(11,12)13)1-3(2-14-5)15-6(9)10/h1-2,6H |
InChI Key |
BKOQRJNHBANFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


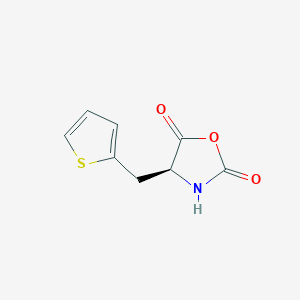
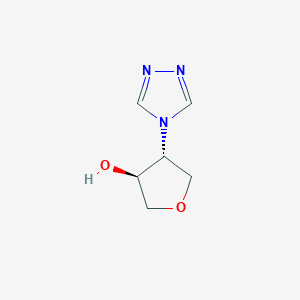
![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)
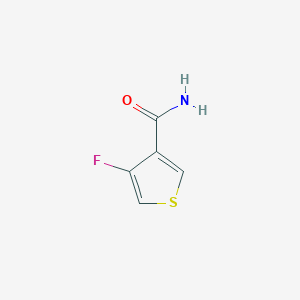
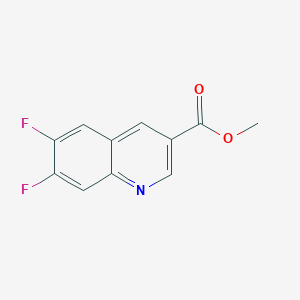
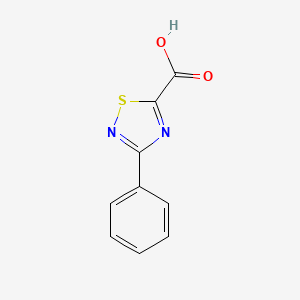
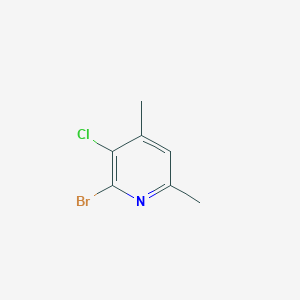
![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)
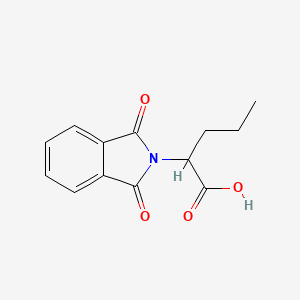
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate](/img/structure/B11716354.png)
![{1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11716360.png)
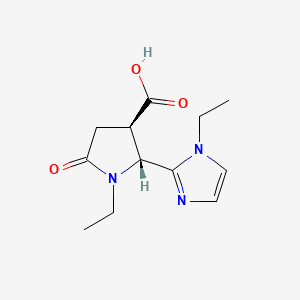
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
![(Z)-N-[1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11716371.png)
